Lead ionophore IV

Descripción general

Descripción

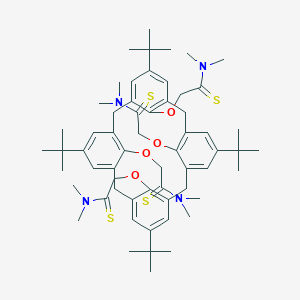

Lead ionophore IV is a useful research compound. Its molecular formula is C60H84N4O4S4 and its molecular weight is 1053.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Lead Ionophore IV (Pb2+ Ionophore IV) is a synthetic compound that plays a significant role in the transport of metal ions across biological membranes. Its unique properties make it a valuable tool in various biological and chemical applications, particularly in the study of ion transport mechanisms and the development of ion-selective electrodes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily by facilitating the transport of lead ions (Pb2+) through lipid membranes. This ionophoric activity is crucial for various experimental setups, particularly in electrochemical sensing applications. The compound creates specific channels that allow Pb2+ ions to traverse cellular membranes, which can affect cellular homeostasis and signal transduction pathways.

Biological Applications

- Ion Transport Studies : this compound is extensively used in studies aimed at understanding ion transport dynamics. It has been incorporated into the design of ion-selective electrodes, enhancing their sensitivity and selectivity towards Pb2+ ions.

- Electrochemical Sensors : Research has demonstrated that this compound can be integrated into multi-walled carbon nanotube (MWCNT) composites to create highly sensitive electrochemical sensors for detecting lead ions in various environments. The performance of these sensors is influenced by the concentration of this compound and other components such as chitosan (CS) and MWCNTs.

Research Findings

Recent studies have provided insights into the effectiveness of this compound in different experimental contexts:

- Electrode Performance : A study evaluated the performance of solid lead ion electrodes containing this compound. The results indicated optimal conditions for Pb2+ detection, with varying concentrations leading to significant differences in peak current responses (Table 1).

| Experiment | MWCNTs (mg/mL) | This compound (mg/mL) | CS (%) | Peak Current (μA) |

|---|---|---|---|---|

| 1 | 1 | 0.5 | 0.2 | 11.090 |

| 2 | 1 | 0.7 | 0.25 | 14.260 |

| 3 | 1 | 0.9 | 0.3 | 13.240 |

| 4 | 1.5 | 0.5 | 0.25 | 17.330 |

| 5 | 1.5 | 0.7 | 0.3 | 15.770 |

| ... | ... | ... | ... | ... |

- Cell Viability and Toxicity : In vitro studies have examined the cytotoxic effects of this compound on various cell lines, revealing its potential to induce cell death via apoptosis mechanisms when used at specific concentrations.

Case Studies

- Cancer Cell Studies : Research has shown that ionophores similar to this compound can selectively induce apoptosis in cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology.

- Environmental Monitoring : The integration of this compound into sensor technologies has proven effective for monitoring lead contamination in environmental samples, showcasing its practical application beyond laboratory settings.

Aplicaciones Científicas De Investigación

Electrochemical Sensors

Lead ionophore IV is primarily utilized in the development of lead-selective electrodes, which are crucial for detecting and quantifying lead ions in various environments. These electrodes leverage the unique properties of this compound to create specific channels or binding sites for lead ions, enhancing selectivity and sensitivity.

1.1. Construction of Selective Electrodes

Recent studies have demonstrated the effectiveness of this compound in combination with materials like multiwalled carbon nanotubes (MWCNTs) and chitosan (CS) to fabricate sensitive electrochemical sensors. For instance, a planar disk electrode modified with MWCNT/CS/Pb ionophore IV exhibited a detection limit of 0.08 µg/L for lead ions, showcasing its potential for real-time monitoring in seawater samples .

Table 1: Performance Characteristics of Electrodes Modified with this compound

| Electrode Type | Detection Limit (µg/L) | Sensitivity (µA/µg/L) | Linear Range (µg/L) |

|---|---|---|---|

| MWCNT/CS/Pb Ionophore IV/Au | 0.08 | 1.811 | 0.1 - 100 |

| GC/GR/Pb2+-ISE | Nernstian response | ||

| GC/MWCNT/Pb2+-ISE | 25.4 ± 1.5 mV/decade |

1.2. Real-World Applications

The electrochemical sensors utilizing this compound have been successfully applied in environmental monitoring, particularly for assessing lead contamination in drinking water and industrial wastewater . The robustness and reliability of these sensors make them suitable for field applications where rapid and accurate measurements are essential.

Case Studies

Several case studies illustrate the practical applications of this compound in sensor technology:

2.1. Seawater Monitoring

A study highlighted the development of a MWCNT/CS/Pb ionophore IV sensor capable of detecting trace levels of lead in seawater samples. The sensor's performance was validated against inductively coupled plasma mass spectrometry (ICP-MS), demonstrating comparable results and confirming its applicability in marine environments .

2.2. Drinking Water Analysis

Another significant application involved the use of solid-contact ion-selective electrodes modified with this compound to monitor lead levels in drinking water sources. These electrodes exhibited high sensitivity and a wide linear response range, making them ideal for regulatory compliance testing .

Propiedades

IUPAC Name |

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVPPFVKRDRQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H84N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.